

An In-depth Technical Guide to the Molecular Structure of Ethyl 5-hydroxydecanoate

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Compound of Interest

Compound Name: Ethyl 5-hydroxydecanoate

Cat. No.: B1671634

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This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of **Ethyl 5-hydroxydecanoate**, a colorless liquid with a sweet, fatty, peach-like aroma.^{[1][2]} This document is intended for researchers, scientists, and professionals in the field of drug development and fragrance chemistry.

Chemical Identity and Molecular Structure

Ethyl 5-hydroxydecanoate is a fatty acid ester and a secondary alcohol. Its chemical structure consists of a ten-carbon aliphatic chain (decanoate) with a hydroxyl (-OH) group at the fifth carbon position and an ethyl ester group at the carboxyl end.

Key Identifiers:

Identifier	Value	Source
CAS Number	75587-06-3	[1][2][3]
Molecular Formula	C ₁₂ H ₂₄ O ₃	[1][2][3]
IUPAC Name	ethyl 5-hydroxydecanoate	[1]
SMILES	CCCCC(CCCC(=O)OCC)O	[1][3]
InChI	InChI=1S/C12H24O3/c1-3-5-6-8-11(13)9-7-10-12(14)15-4-2/h11,13H,3-10H2,1-2H3	[1]
InChIKey	JZHPHZPSKLWKPM-UHFFFAOYSA-N	[1]
FEMA Number	4444	[1][4]

Physicochemical Properties

The physical and chemical properties of **Ethyl 5-hydroxydecanoate** are summarized in the table below.

Property	Value	Source
Molecular Weight	216.32 g/mol	[1][3]
Appearance	Colorless clear liquid	[1][2][4]
Odor	Sweet, fatty, peach-like	[1][5]
Boiling Point	276 °C (est.)	[3]
Flash Point	108 - 123.82 °C (est.)	[3][6]
Density	0.945 - 0.956 g/cm ³ at 20°C	[1][4]
Refractive Index	1.442 - 1.452 at 20°C	[1][4]
Solubility	Very slightly soluble in water; Soluble in ethanol	[1]
XLogP3-AA	2.8	[1][3]

Structural Elucidation and Spectroscopic Analysis

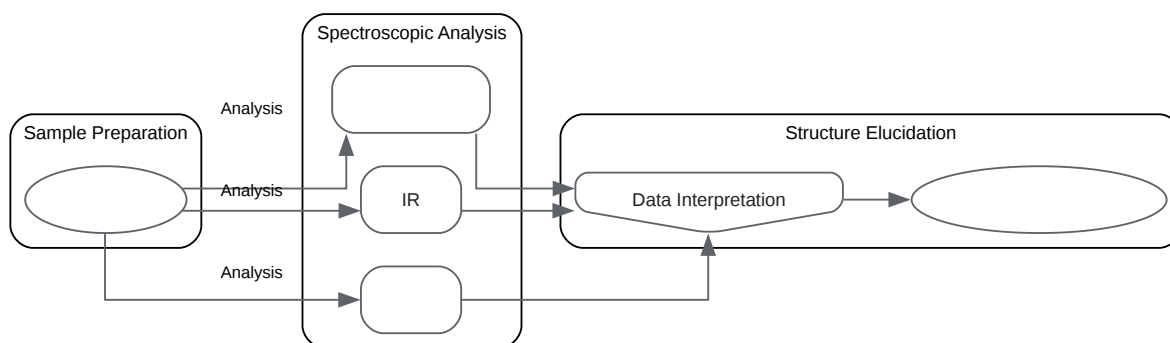
The determination of the molecular structure of **Ethyl 5-hydroxydecanoate** relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols:

While specific experimental protocols for this molecule were not detailed in the provided search results, a general workflow for structural elucidation is described below.

- **Sample Preparation:** The pure compound is dissolved in a suitable deuterated solvent (e.g., CDCl_3) for NMR analysis. For IR spectroscopy, a thin film of the neat liquid is typically used. For MS, the sample is introduced into the instrument, often after dilution.
- **^1H NMR Spectroscopy:** This technique would provide information about the number of different types of protons and their neighboring environments. Key expected signals would include a triplet for the terminal methyl group of the ethyl ester, a quartet for the methylene group of the ethyl ester, a multiplet for the proton on the carbon bearing the hydroxyl group, and a complex series of multiplets for the aliphatic chain protons.
- **^{13}C NMR Spectroscopy:** This analysis would reveal the number of unique carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon of the ester, the carbon attached to the hydroxyl group, the carbons of the ethyl group, and the carbons of the decanoate chain.
- **Infrared (IR) Spectroscopy:** The IR spectrum would show characteristic absorption bands for the functional groups present. A broad peak around 3400 cm^{-1} would indicate the O-H stretch of the hydroxyl group. A strong, sharp peak around 1735 cm^{-1} would correspond to the C=O stretch of the ester. C-H stretching vibrations for the sp^3 hybridized carbons would appear just below 3000 cm^{-1} .
- **Mass Spectrometry (MS):** This technique would determine the molecular weight of the compound. The molecular ion peak (M^+) would be observed at m/z 216. Fragmentation patterns would provide further structural information, such as the loss of the ethoxy group or water.

Below is a diagram illustrating the typical workflow for spectroscopic analysis in structural elucidation.



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Spectroscopic analysis workflow.

Molecular Visualization

The two-dimensional chemical structure of **Ethyl 5-hydroxydecanoate** is depicted below.

2D Structure of **Ethyl 5-hydroxydecanoate**.

Synthesis and Reactivity

Information regarding the specific laboratory synthesis of **Ethyl 5-hydroxydecanoate** was not available in the provided search results. However, common synthetic routes to similar hydroxy esters often involve the reduction of a corresponding keto ester or the ring-opening of a lactone followed by esterification. The presence of both a hydroxyl group and an ester functional group allows for a range of chemical reactions, including oxidation of the alcohol, hydrolysis of the ester, and formation of derivatives at either functional group.

Safety and Handling

According to GHS hazard statements, **Ethyl 5-hydroxydecanoate** is a flammable liquid and vapor.^[1] Standard laboratory safety precautions should be followed when handling this

compound, including working in a well-ventilated area and avoiding sources of ignition.

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